molecular formula C18H20N4OS B6476651 1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640819-05-0

1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea

Cat. No. B6476651
CAS RN: 2640819-05-0
M. Wt: 340.4 g/mol
InChI Key: CJITZODKTSMBGD-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea” is a complex organic molecule that contains several functional groups including a benzyl group, a pyrazole ring, a thiophene ring, and a urea linkage .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiophene rings, followed by the introduction of the benzyl group and the urea linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings would likely contribute to the compound’s aromaticity, while the urea linkage could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and thiophene rings might increase its stability and aromaticity, while the urea linkage could enhance its solubility in polar solvents .

Scientific Research Applications

Antimycobacterial Agents

1-benzyl-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea: has shown potential as an antimycobacterial agent. Research indicates that hybrid architectures combining multiple bioactive scaffolds can be powerful tools in drug discovery . This compound’s unique structure may inhibit the growth of Mycobacterium species, which are responsible for diseases like tuberculosis.

Cytotoxic Agents

This compound has been evaluated for its cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The presence of the pyrazole and thiophene moieties in its structure contributes to its ability to induce cell death in these cancer cells, making it a promising candidate for anticancer drug development.

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should always be followed .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine, agriculture, or materials science, as well as investigating its physical, chemical, and biological properties in more detail .

properties

IUPAC Name

1-benzyl-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-22-13-15(12-21-22)17-8-7-16(24-17)9-10-19-18(23)20-11-14-5-3-2-4-6-14/h2-8,12-13H,9-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJITZODKTSMBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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